molecular formula C13H18N2O2 B7972574 3,9-Diazabicyclo[4.2.1]nonan-3-yl(2-methylfuran-3-yl)methanone

3,9-Diazabicyclo[4.2.1]nonan-3-yl(2-methylfuran-3-yl)methanone

Cat. No.: B7972574
M. Wt: 234.29 g/mol
InChI Key: QIVHNNPFFRYNAZ-UHFFFAOYSA-N
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Description

3,9-Diazabicyclo[421]nonan-3-yl(2-methylfuran-3-yl)methanone is a complex organic compound that belongs to the class of bicyclic amines and furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Diazabicyclo[4.2.1]nonan-3-yl(2-methylfuran-3-yl)methanone typically involves multistep organic reactions. One common approach is the [3+2] cycloaddition reaction, which involves the combination of azomethine ylides, aldehydes, and activated alkenes[_{{{CITATION{{{1{[3+2] Cycloaddition-based one-pot synthesis of 3,9-diazabicyclo4.2.1 .... This reaction is followed by reduction and lactamization steps to form the bicyclic structure[{{{CITATION{{{_1{[3+2] Cycloaddition-based one-pot synthesis of 3,9-diazabicyclo4.2.1 ....

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,9-Diazabicyclo[4.2.1]nonan-3-yl(2-methylfuran-3-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable building block for various organic reactions.

Biology

In biological research, 3,9-Diazabicyclo[4.2.1]nonan-3-yl(2-methylfuran-3-yl)methanone may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine

In the field of medicine, this compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new therapeutic agents.

Industry

In industry, this compound can be utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which 3,9-Diazabicyclo[4.2.1]nonan-3-yl(2-methylfuran-3-yl)methanone exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3,9-Diazabicyclo[4.2.1]nonan-3-yl(3-methylfuran-2-yl)methanone

  • 3,9-Diazabicyclo[4.2.1]nonan-3-yl(2-methylfuran-3-yl)methanol

Uniqueness

3,9-Diazabicyclo[421]nonan-3-yl(2-methylfuran-3-yl)methanone is unique due to its specific structural features, such as the presence of the bicyclic amine and the furan ring

Properties

IUPAC Name

3,9-diazabicyclo[4.2.1]nonan-3-yl-(2-methylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-9-12(5-7-17-9)13(16)15-6-4-10-2-3-11(8-15)14-10/h5,7,10-11,14H,2-4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVHNNPFFRYNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCC3CCC(C2)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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